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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-chloroimidazo[1,5-
a]pyridine-1-carboxylate

Introduction: Unveiling a Privileged Scaffold in
Modern Chemistry
The imidazo[1,5-a]pyridine core represents a class of fused heterocyclic systems that has

garnered significant attention across diverse scientific fields.[1][2] These structures are

recognized not only for their unique chemical and optical properties but also as "privileged

scaffolds" in medicinal chemistry, forming the backbone of numerous biologically active

molecules.[1] This guide focuses on a specific, functionalized derivative: Ethyl 5-
chloroimidazo[1,5-a]pyridine-1-carboxylate.

This molecule incorporates three key features that define its chemical personality: the rigid,

aromatic imidazo[1,5-a]pyridine nucleus, a reactive chloro-substituent at the 5-position, and an

ethyl carboxylate group at the 1-position. The interplay of these groups dictates the

compound's physicochemical properties, reactivity, and potential as a versatile building block

for the synthesis of novel therapeutic agents and functional materials.[2][3] This document

serves as a comprehensive technical resource for researchers, providing an in-depth analysis

of its structural characteristics, physicochemical parameters, plausible synthetic routes, and

analytical characterization protocols.
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Molecular Identity and Structural Attributes
A precise understanding of a compound's identity is the foundation of all subsequent research.

Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is a distinct chemical entity with the key

identifiers and structural features summarized below.

Identifier Value Source

IUPAC Name
ethyl 5-chloroimidazo[1,5-

a]pyridine-1-carboxylate
[4]

CAS Number 885271-54-5 [3]

Molecular Formula C₁₀H₉ClN₂O₂ [3][4]

Molecular Weight 224.64 g/mol [5]

PubChem CID 57355198 [4]

Canonical SMILES CCOC(=O)c1c2cccc(Cl)n2cn1 [3]

InChI Key

InChI=1S/C10H9ClN2O2/c1-2-

15-10(14)9-7-4-3-5-

8(11)13(7)6-12-9/h3-

6H,2H2,1H3

[3]

The structure is characterized by a planar, fused bicyclic system. The electron-withdrawing

nature of the chloro group and the ethyl ester function significantly influences the electron

density distribution across the aromatic rings, impacting both its reactivity and its potential for

intermolecular interactions. The ethyl ester group, in particular, increases the molecule's

lipophilicity, a critical factor for its potential applications in drug development.[3]

Core Physicochemical Properties
The physicochemical profile of a molecule governs its behavior in both chemical and biological

systems. While extensive experimental data for this specific compound is not widely published,

we can infer its properties from established computational models and data from closely related

isomers. These parameters are crucial for designing experimental conditions for synthesis,

purification, and biological assays.
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Property Predicted Value
Significance in Research &
Development

LogP (Octanol/Water) ~2.16

Indicates moderate lipophilicity,

suggesting a good balance for

potential membrane

permeability.[5]

Topological Polar Surface Area

(TPSA)
43.6 Å²

Suggests potential for good

oral bioavailability, as it falls

within the typical range for

drug-like molecules.[5]

Density ~1.37 g/cm³

Useful for formulation and

process chemistry calculations.

[5]

Solubility

Soluble in common organic

solvents (e.g., DCM, Ethyl

Acetate, DMSO).

The chloro group and ester

functionality contribute to its

solubility profile, making it

amenable to various reaction

conditions.[3][5]

Appearance
Expected to be a solid at room

temperature.
[5]

Note: The values for LogP, TPSA, and Density are derived from the closely related isomer,

ethyl 5-chloroimidazo[1,5-a]pyridine-3-carboxylate, and are expected to be highly comparable.

Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While a specific, documented synthesis for Ethyl 5-chloroimidazo[1,5-a]pyridine-1-
carboxylate is not readily available in peer-reviewed literature, a logical pathway can be

proposed based on established methodologies for constructing the imidazo[1,5-a]pyridine

scaffold.[6] The most direct approach involves the cyclization of a suitably substituted pyridine

precursor.
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The conceptual workflow for this synthesis is outlined below. The key strategic step is the

formation of the five-membered imidazole ring onto the pre-functionalized 6-chloropyridine

backbone.
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Retrosynthesis Proposed Forward Synthesis

Target Molecule
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate

Precursor 1
2-(Aminomethyl)-6-chloropyridine

C-N Bond Disconnection
(Cyclization)

Precursor 2
Ethyl Chlorooxalate

C-C Bond Disconnection
(Acylation)

2-Methyl-6-chloropyridine

Radical Bromination (NBS)

2-(Bromomethyl)-6-chloropyridine

Nucleophilic Substitution (NaN3, then Reduction)

2-(Aminomethyl)-6-chloropyridine

Acylation & Cyclization
(e.g., Ethyl Chlorooxalate, Base)

Final Product

Click to download full resolution via product page

Caption: Retrosynthetic analysis and proposed forward synthesis workflow.
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Experimental Protocol: Proposed Synthesis

Causality: This multi-step protocol is designed to first install the necessary aminomethyl handle

on the pyridine ring before executing the key cyclization/acylation step to form the fused

imidazole.

Synthesis of 2-(Bromomethyl)-6-chloropyridine: To a solution of 2-methyl-6-chloropyridine in

a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical

initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until starting material is

consumed (monitored by TLC). Cool, filter the succinimide byproduct, and concentrate the

filtrate. Purify the residue via column chromatography to yield the brominated intermediate.

Synthesis of 2-(Aminomethyl)-6-chloropyridine: Dissolve the bromomethyl intermediate in a

polar aprotic solvent like DMF and treat with sodium azide (NaN₃). Heat the reaction to

facilitate the SN2 displacement. After completion, the azide intermediate is reduced to the

primary amine. A common method is reduction with triphenylphosphine followed by water, or

catalytic hydrogenation.

Synthesis of Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate: Dissolve 2-

(aminomethyl)-6-chloropyridine in an anhydrous solvent (e.g., THF or DCM) with a non-

nucleophilic base (e.g., triethylamine or DIPEA). Cool the mixture in an ice bath and slowly

add a solution of ethyl chlorooxalate or a similar two-carbon electrophile. The reaction

proceeds via an initial acylation of the amine, followed by an intramolecular cyclization and

dehydration to form the aromatic imidazo[1,5-a]pyridine ring system. The final product would

be purified by column chromatography.

Expected Chemical Reactivity
The molecule's functionality suggests several avenues for further chemical modification,

making it a valuable synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent on the electron-deficient

pyridine ring is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides,

thiols), allowing for the introduction of diverse functional groups at the 5-position.

Cross-Coupling Reactions: The C-Cl bond can serve as a handle for palladium-catalyzed

cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination,
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enabling the formation of C-C or C-N bonds.

Ester Modification: The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid

under basic or acidic conditions. The resulting acid can be converted to amides, other esters,

or used in further coupling reactions.

Spectroscopic and Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized

compound.

Analytical Characterization Workflow

Primary Structure Verification
Functional Group & Purity Analysis

Mass Spectrometry (MS)
Confirms Molecular Weight & Formula

NMR Spectroscopy
(¹H, ¹³C, 2D)

Confirms Connectivity & Structure
Purified

Compound

Infrared (IR) Spectroscopy
Identifies Key Functional Groups

HPLC / UPLC
Determines Purity (%)

Synthesized
Crude Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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